1-Adamantan-1-YL-propan-1-one oxime
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Overview
Description
Preparation Methods
The synthesis of 1-Adamantan-1-YL-propan-1-one oxime typically involves the reaction of 1-Adamantan-1-YL-propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-Adamantan-1-YL-propan-1-one oxime undergoes various chemical reactions, including:
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents such as ethanol, methanol, or dichloromethane . Major products formed from these reactions include nitroso derivatives, amines, and substituted oxime compounds .
Scientific Research Applications
1-Adamantan-1-YL-propan-1-one oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Adamantan-1-YL-propan-1-one oxime is not fully understood, but it is believed to interact with various molecular targets through its oxime group. This interaction can lead to the formation of stable complexes with proteins and enzymes, potentially inhibiting their activity . The compound’s rigid adamantane core also contributes to its stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
1-Adamantan-1-YL-propan-1-one oxime can be compared with other adamantane derivatives such as:
1-Adamantan-1-YL-ethanone oxime: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
2-Adamantan-1-YL-propan-2-ol: Contains a hydroxyl group instead of an oxime, resulting in different chemical properties and uses.
1-(4-Adamantan-1-YL-phenyl)-propan-1-one:
The uniqueness of this compound lies in its specific combination of the adamantane core with the oxime functional group, providing a balance of stability and reactivity that is valuable in various research contexts .
Properties
CAS No. |
78679-72-8 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(NE)-N-[1-(1-adamantyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3/b14-12+ |
InChI Key |
LLFZJPRDIIBXIQ-WYMLVPIESA-N |
Isomeric SMILES |
CC/C(=N\O)/C12CC3CC(C1)CC(C3)C2 |
Canonical SMILES |
CCC(=NO)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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